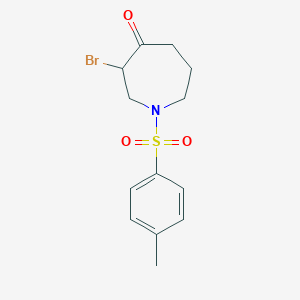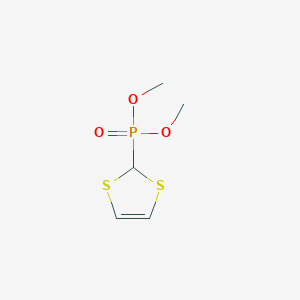![molecular formula C8H4BrN3O2 B176025 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione CAS No. 107553-79-7](/img/structure/B176025.png)
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and hydrazine hydrate.
Formation of 4-Bromo-phenylhydrazine: 4-Bromoaniline is reacted with hydrazine hydrate to form 4-bromo-phenylhydrazine.
Cyclization: The 4-bromo-phenylhydrazine is then subjected to cyclization with diethyl carbonate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the cyclization reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Formation of triazole oxides.
Reduction Products: Formation of reduced triazole derivatives.
Substitution Products: Formation of various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with receptors on cell surfaces, modulating their signaling pathways.
Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of specific pathways.
類似化合物との比較
Similar Compounds
4-Phenyl-1,2,4-triazole-3,5-dione: Similar structure but lacks the bromine atom.
4-(4-Chloro-phenyl)-[1,2,4]triazole-3,5-dione: Similar structure with a chlorine atom instead of bromine.
4-(4-Methyl-phenyl)-[1,2,4]triazole-3,5-dione: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione imparts unique properties, such as:
Enhanced Reactivity: The bromine atom can participate in various substitution reactions, making the compound more versatile in synthesis.
Biological Activity: The bromine atom may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a drug candidate.
特性
IUPAC Name |
4-(4-bromophenyl)-1,2,4-triazole-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFSDIRUAGQKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)N=NC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)





